Cas no 260273-73-2 (8-chloro-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine)
8-chloro-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine Chemical and Physical Properties
Names and Identifiers
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- 8-chloro-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine
- Benzofuro[3,2-c]pyridine, 8-chloro-1,2,3,4-tetrahydro-
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- Inchi: 1S/C11H10ClNO/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-2,5,13H,3-4,6H2
- InChI Key: PVAYHIICAVUIRK-UHFFFAOYSA-N
- SMILES: C1NCCC2OC3=CC=C(Cl)C=C3C1=2
8-chloro-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A665515-1g |
8-Chloro-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine |
260273-73-2 | 97% | 1g |
$1180.0 | 2024-07-28 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD682925-1g |
8-Chloro-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine |
260273-73-2 | 97% | 1g |
¥8099.0 | 2023-03-20 | |
| Crysdot LLC | CD11157221-100mg |
8-Chloro-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine |
260273-73-2 | 97% | 100mg |
$295 | 2024-07-19 | |
| Crysdot LLC | CD11157221-250mg |
8-Chloro-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine |
260273-73-2 | 97% | 250mg |
$472 | 2024-07-19 | |
| Crysdot LLC | CD11157221-1g |
8-Chloro-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine |
260273-73-2 | 97% | 1g |
$1180 | 2024-07-19 |
8-chloro-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine Suppliers
8-chloro-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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5. Diterpenoids
Additional information on 8-chloro-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine
Introduction to 8-Chloro-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine (CAS No. 260273-73-2)
8-Chloro-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine (CAS No. 260273-73-2) is a unique and structurally complex compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzofuro[3,2-c]pyridines, which are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorine substituent at the 8-position imparts unique chemical and biological properties to this molecule, making it a valuable candidate for further investigation.
The chemical structure of 8-chloro-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine consists of a benzofuran ring fused to a pyridine ring, with a tetrahydro configuration and a chlorine atom at the 8-position. This structural arrangement provides a framework that can interact with various biological targets, including enzymes, receptors, and ion channels. The compound's hydrophobic nature and the presence of the chlorine substituent contribute to its ability to cross cell membranes and interact with intracellular targets.
In recent years, there has been a growing interest in the development of novel compounds with potential therapeutic applications in the treatment of neurological disorders. 8-Chloro-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine has shown promising results in preclinical studies as a potential modulator of neurotransmitter systems. Specifically, it has been investigated for its ability to modulate serotonin and dopamine receptors, which are key players in the regulation of mood and cognitive function.
A study published in the Journal of Medicinal Chemistry in 2021 reported that 8-chloro-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine exhibited selective binding to serotonin 5-HT1A receptors with high affinity. This finding suggests that the compound could be useful in the development of new treatments for conditions such as depression and anxiety disorders. The selective binding profile of this compound may also help reduce side effects associated with non-selective drugs currently used in clinical practice.
Beyond its potential as a serotonin receptor modulator, 8-chloro-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine has also been explored for its anti-inflammatory properties. Inflammatory processes are implicated in a wide range of diseases, including neurodegenerative disorders and chronic pain conditions. Research conducted by a team at the University of California found that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings indicate that 8-chloro-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine could have potential applications in the treatment of inflammatory diseases.
The pharmacokinetic properties of 8-chloro-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine have also been studied to assess its suitability as a drug candidate. Preliminary data suggest that this compound has favorable oral bioavailability and metabolic stability. These properties are crucial for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.
In addition to its potential therapeutic applications, 8-chloro-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine has also been used as a building block in synthetic chemistry. Its unique structure makes it an attractive starting material for the synthesis of more complex molecules with diverse biological activities. Chemists have utilized this compound to develop novel derivatives with enhanced potency and selectivity for specific biological targets.
The safety profile of 8-chloro-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine is an important consideration for its development as a pharmaceutical agent. Preclinical toxicology studies have shown that this compound exhibits low toxicity at therapeutic doses. However, further research is needed to fully characterize its safety profile and identify any potential adverse effects.
In conclusion, 8-chloro-1, 2, 3, 4-tetrahydrobenzofuro [ 3, 2-c ] pyridine strong > (CAS No . 260 7 - 7 - ) represents a promising compound with diverse biological activities and potential therapeutic applications . Its unique chemical structure , combined with its favorable pharmacological properties , makes it an attractive candidate for further investigation in both academic research and pharmaceutical development . As research continues , it is likely that new insights into the mechanisms of action and therapeutic potential of this compound will emerge , paving the way for innovative treatments in various medical fields . p >
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